molecular formula C19H14O6 B326522 4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

Cat. No.: B326522
M. Wt: 338.3 g/mol
InChI Key: LFPNSUWIISXTOM-UHFFFAOYSA-N
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Description

4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

[4-(7-acetyloxy-2-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C19H14O6/c1-11(20)23-15-6-3-13(4-7-15)17-9-14-5-8-16(24-12(2)21)10-18(14)25-19(17)22/h3-10H,1-2H3

InChI Key

LFPNSUWIISXTOM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2=O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The first step of the process for preparation of (S)-equol (1) involves Perkin reaction between 4-hydroxy phenyl acetic acid and 2,4-dihydroxy benzaldehyde in presence of an acid anhydride and a base. The most suitable acid anhydride is acetic anhydride although other acid anhydrides may also be used for the reaction. The base may be selected from a group of organic amines like triethylamine, diisopropylethylamine, trimethylamine, triisopropylamine, N-methylpiperidine and inorganic bases like sodium bicarbonate, potassium bicarbonate, potassium biphosphate, sodium biphosphate, potassium carbonate, sodium carbonate. Specifically, the base may be selected from a group of organic amines and more specifically the base may be diisopropylethylamine. The reaction is carried out at a temperature of about 100° C. to about 200° C. for a period of about 30 hours to about 60 hours. Specifically, the reaction is carried out at a temperature of about 90° C. to about 150° C. for a period of about 35 hours to about 45 hours and more specifically the reaction is carried out at a temperature of about 115° C. to about 120° C. for a period of about 38 hours to about 42 hours. After the reaction is completed, the reaction mixture is cooled from about 10° C. to about 30° C. and specifically from about 20° C. to about 25° C. and water is added. The precipitated solid is filtered and washed with water and optionally dried to provide 4-(7-acetoxy-2-oxo-2H-chromen-3-yl)phenyl acetate of formula (3).
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